4-chloro-N-methoxybenzenesulfinamide
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Overview
Description
4-chloro-N-methoxybenzenesulfinamide is an organic compound with the molecular formula C7H8ClNO2S It is a derivative of benzenesulfonamide, characterized by the presence of a chlorine atom at the para position and a methoxy group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-methoxybenzenesulfinamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with methoxyamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-methoxybenzenesulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfinamide group to a sulfonamide group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfonic acids or sulfonyl chlorides.
Reduction: Sulfonamides.
Substitution: Various substituted benzenesulfonamides, depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-methoxybenzenesulfinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 4-chloro-N-methoxybenzenesulfinamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to the active site and blocking substrate access. This inhibition can lead to various physiological effects, depending on the enzyme and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-methylbenzenesulfonamide
- 4-chloro-N-ethylbenzenesulfonamide
- 4-chloro-N-isopropylbenzenesulfonamide
Uniqueness
4-chloro-N-methoxybenzenesulfinamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic processes.
Properties
CAS No. |
42860-52-6 |
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Molecular Formula |
C7H8ClNO2S |
Molecular Weight |
205.66 g/mol |
IUPAC Name |
4-chloro-N-methoxybenzenesulfinamide |
InChI |
InChI=1S/C7H8ClNO2S/c1-11-9-12(10)7-4-2-6(8)3-5-7/h2-5,9H,1H3 |
InChI Key |
QPHDBGDXGWQFBT-UHFFFAOYSA-N |
Canonical SMILES |
CONS(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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